1,2,4-Trimethoxy-5-propenylbenzene
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Overview
Description
1,2,4-Trimethoxy-5-propenylbenzene is an organic compound with the molecular formula C₁₂H₁₆O₃. It is a derivative of benzene, where three methoxy groups and one propenyl group are attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxy-5-propenylbenzene can be synthesized through several methods. One common approach involves the methoxylation of 1,3,5-tribromobenzene. The process includes the following steps:
Preparation of 2,4,6-tribromoaniline: Aniline reacts with hydrobromic acid and bromine.
Formation of 1,3,5-tribromobenzene: The tribromoaniline undergoes a reaction with absolute ethyl alcohol and sodium nitrite.
Methoxylation: The 1,3,5-tribromobenzene reacts with methanol in the presence of a catalyst such as cuprous halide, yielding 1,3,5-trimethoxybenzene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale methoxylation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and solvent-free methods can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethoxy-5-propenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,2,4-Trimethoxy-5-propenylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in traditional medicine.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-trimethoxy-5-propenylbenzene involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Similar structure but different substitution pattern.
1,3,5-Trimethoxybenzene: Lacks the propenyl group, making it less reactive in certain chemical reactions.
Uniqueness
1,2,4-Trimethoxy-5-propenylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16O3 |
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Molecular Weight |
208.25 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-prop-1-enylbenzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3 |
InChI Key |
RKFAZBXYICVSKP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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